Naphthalen-1-yl 3-methyl-5-nitroimidazole-4-sulfonate
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Overview
Description
Naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate is a complex organic compound characterized by the presence of a naphthalene ring, a nitro group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate typically involves multiple steps. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-carboxylate, while reduction may produce naphthalen-1-yl 1-methyl-4-amino-1H-imidazole-5-sulfonate.
Scientific Research Applications
Naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can bind to metal ions, affecting enzymatic activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole
- 1-Methyl-2-(4-nitro-benzylsulfanyl)-1H-imidazole
- 4-Imidazol-1-yl-1-methyl-3-nitro-1H-quinolin-2-one
Uniqueness
Naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate is unique due to the presence of both a naphthalene ring and an imidazole ring, which confer distinct chemical properties and reactivity. Its combination of functional groups allows for diverse applications in various fields, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
6339-64-6 |
---|---|
Molecular Formula |
C14H11N3O5S |
Molecular Weight |
333.32 g/mol |
IUPAC Name |
naphthalen-1-yl 3-methyl-5-nitroimidazole-4-sulfonate |
InChI |
InChI=1S/C14H11N3O5S/c1-16-9-15-13(17(18)19)14(16)23(20,21)22-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |
InChI Key |
SFAMFMRSBAURBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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